4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid
Overview
Description
4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 2-benzyloxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of the aryl halide (2-chlorobenzoic acid) with the arylboronic acid (2-benzyloxyphenylboronic acid) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent like toluene or ethanol at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorobenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-2-chlorobenzoic acid
- 4-(2-Hydroxyphenyl)-2-chlorobenzoic acid
- 4-(2-Aminophenyl)-2-chlorobenzoic acid
Uniqueness
4-(2-Benzyloxyphenyl)-2-chlorobenzoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions in biological targets, making it distinct from its methoxy, hydroxy, and amino analogs.
Properties
IUPAC Name |
2-chloro-4-(2-phenylmethoxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-18-12-15(10-11-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDCGSPQNPCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692203 | |
Record name | 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-42-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261915-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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